Defluoro Levofloxacin
CAS No.: 117620-85-6
VCID: VC0193972
Molecular Formula: C18H21N3O4
Molecular Weight: 343.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | Defluoro Levofloxacin, also known as 9-desfluoro levofloxacin or DLX, is a derivative of the fluoroquinolone antibiotic levofloxacin. Levofloxacin is a broad-spectrum antibiotic used to treat bacterial infections . Defluoro Levofloxacin lacks the fluorine atom at the 9th position of the molecule, which is present in levofloxacin. The absence of fluorine at position 9 alters its binding affinity and efficacy against certain bacterial strains. This modification affects the antibacterial activity and pharmacokinetic properties of the compound. Defluoro Levofloxacin exhibits antibacterial activity through mechanisms similar to those of levofloxacin but may have reduced potency due to the absence of the fluorine atom. Studies indicate that it retains some ability to inhibit bacterial growth, although its effectiveness may vary against different bacterial strains. The compound's biological activity is primarily linked to its interactions with bacterial DNA replication machinery, leading to disruptions in cell division and ultimately cell death. Defluoro Levofloxacin is studied for its potential effects on bacterial DNA replication and its role as a metabolite of levofloxacin in various biological systems. Its synthesis typically involves the modification of levofloxacin through de-fluorination processes, which helps in understanding its metabolic pathways as a levofloxacin metabolite. Other fluoroquinolone antibiotics sharing structural similarities with Defluoro Levofloxacin include Ciprofloxacin, Moxifloxacin, and Norfloxacin. Levofloxacin contains a fluorine atom at position 9, while Ciprofloxacin has broad-spectrum activity effective against Gram-negative bacteria. Moxifloxacin has enhanced activity against anaerobes and a longer half-life, and Norfloxacin is less potent and primarily used for urinary tract infections. Defluoro Levofloxacin's uniqueness lies in its specific structural modification, influencing its biological activity and pharmacological profile compared to other fluoroquinolones. |
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CAS No. | 117620-85-6 |
Product Name | Defluoro Levofloxacin |
Molecular Formula | C18H21N3O4 |
Molecular Weight | 343.4 g/mol |
IUPAC Name | (2S)-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid |
Standard InChI | InChI=1S/C18H21N3O4/c1-11-10-25-17-14(20-7-5-19(2)6-8-20)4-3-12-15(17)21(11)9-13(16(12)22)18(23)24/h3-4,9,11H,5-8,10H2,1-2H3,(H,23,24)/t11-/m0/s1 |
Standard InChIKey | ANLIAKDHRADSBT-NSHDSACASA-N |
SMILES | CC1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C |
Canonical SMILES | CC1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C |
Appearance | White Solid to Pale Yellow Solid |
Purity | > 95% |
Synonyms | (3S)-2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid; Levofloxacin Related Compound F (USP); |
PubChem Compound | 23651701 |
Last Modified | Aug 15 2023 |
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